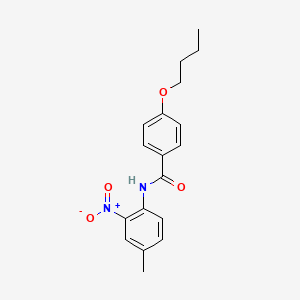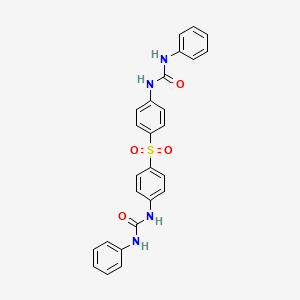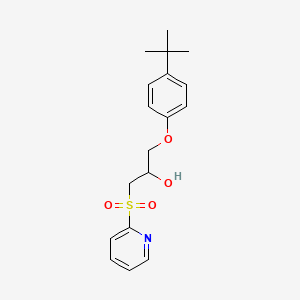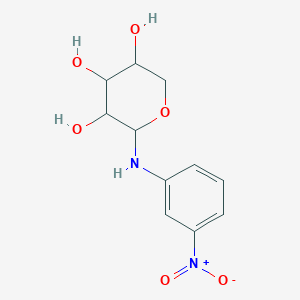![molecular formula C19H17NO6 B4967344 6-[bis(5-methyl-2-furyl)methyl]-7-nitro-2,3-dihydro-1,4-benzodioxine](/img/structure/B4967344.png)
6-[bis(5-methyl-2-furyl)methyl]-7-nitro-2,3-dihydro-1,4-benzodioxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[Bis(5-methyl-2-furyl)methyl]-7-nitro-2,3-dihydro-1,4-benzodioxine, commonly known as NBMD, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. NBMD belongs to the family of benzodioxine compounds and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of NBMD is not fully understood, but it is believed to be related to its ability to generate reactive oxygen species (ROS) and induce oxidative stress in cells. NBMD has been shown to increase ROS levels in cancer cells, leading to DNA damage and cell death. Additionally, NBMD has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, suggesting that it may have multiple targets in cancer cells.
Biochemical and Physiological Effects
NBMD has been shown to have various biochemical and physiological effects, including the ability to induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell proliferation, and increase ROS levels in cells. Additionally, NBMD has been shown to have anti-inflammatory and neuroprotective effects, making it a promising tool for studying various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using NBMD in lab experiments is its high selectivity and sensitivity for detecting ROS in cells. Additionally, NBMD has been shown to have low toxicity in vitro and in vivo, making it a safe tool for studying various diseases. However, one of the limitations of using NBMD is its limited solubility in water, which may affect its bioavailability and efficacy in certain experimental settings.
Direcciones Futuras
There are several future directions for the use of NBMD in scientific research. One potential direction is the development of NBMD-based fluorescent probes for the detection of ROS in vivo. Additionally, NBMD may have potential applications in the treatment of various diseases, including cancer and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of NBMD and its potential applications in various fields of research.
Conclusion
In conclusion, NBMD is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. NBMD has been shown to have various biochemical and physiological effects, including the ability to induce apoptosis in cancer cells, inhibit cancer cell proliferation, and increase ROS levels in cells. Additionally, NBMD has potential applications as a fluorescent probe for the detection of ROS and as a therapeutic agent for cancer treatment. Further research is needed to fully understand the mechanism of action of NBMD and its potential applications in various fields of research.
Métodos De Síntesis
The synthesis of NBMD involves a multi-step process that starts with the reaction of 2,3-dihydro-1,4-benzodioxine with 5-methyl-2-furaldehyde in the presence of a base catalyst. This reaction leads to the formation of a Schiff base intermediate, which is then reduced with sodium borohydride to produce the final product, NBMD. The synthesis of NBMD has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
NBMD has been used in various scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species (ROS) and as a potential therapeutic agent for cancer treatment. NBMD has been shown to have high selectivity and sensitivity for detecting ROS in vitro and in vivo, making it a promising tool for studying oxidative stress-related diseases. Additionally, NBMD has been shown to have antitumor activity in various cancer cell lines, including breast cancer and lung cancer cells.
Propiedades
IUPAC Name |
7-[bis(5-methylfuran-2-yl)methyl]-6-nitro-2,3-dihydro-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c1-11-3-5-15(25-11)19(16-6-4-12(2)26-16)13-9-17-18(24-8-7-23-17)10-14(13)20(21)22/h3-6,9-10,19H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHSWYPJVJLCNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=C(O2)C)C3=CC4=C(C=C3[N+](=O)[O-])OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[Bis(5-methylfuran-2-yl)methyl]-6-nitro-2,3-dihydro-1,4-benzodioxine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4967261.png)

![methyl [4-(1,3-benzothiazol-6-ylcarbonyl)-2-oxo-1-piperazinyl]acetate](/img/structure/B4967273.png)

![N-(3,4-dimethylphenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B4967280.png)

![N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4967304.png)
![N-({[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4967313.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-furylmethyl)benzamide](/img/structure/B4967322.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B4967324.png)

![5-{3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4967337.png)

![5-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4967357.png)